3-(Trimethylsilyl)oct-1-EN-3-OL
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Overview
Description
3-(Trimethylsilyl)oct-1-EN-3-OL is an organic compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trimethylsilyl group attached to an octenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)oct-1-EN-3-OL typically involves the reaction of oct-1-EN-3-OL with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Oct-1-EN-3-OL+TMSCl→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)oct-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
3-(Trimethylsilyl)oct-1-EN-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)oct-1-EN-3-OL involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The compound can also act as a precursor for the synthesis of other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Oct-1-EN-3-OL: A similar compound without the trimethylsilyl group, used in flavor and fragrance industries.
Trimethylsilyl Ethanol: Another organosilicon compound with similar properties but different applications.
Uniqueness
3-(Trimethylsilyl)oct-1-EN-3-OL is unique due to the presence of both the trimethylsilyl group and the octenol backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
88766-72-7 |
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Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
3-trimethylsilyloct-1-en-3-ol |
InChI |
InChI=1S/C11H24OSi/c1-6-8-9-10-11(12,7-2)13(3,4)5/h7,12H,2,6,8-10H2,1,3-5H3 |
InChI Key |
OLUJIWXSSIEHFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)(O)[Si](C)(C)C |
Origin of Product |
United States |
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